molecular formula C34H37ClN4O3S3 B2448215 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride CAS No. 1216424-65-5

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride

Cat. No.: B2448215
CAS No.: 1216424-65-5
M. Wt: 681.33
InChI Key: UPJTXCNPICVAJA-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C34H37ClN4O3S3 and its molecular weight is 681.33. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dipropylsulfamoyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O3S3.ClH/c1-3-19-38(20-4-2)44(40,41)26-16-14-25(15-17-26)32(39)36-34-31(33-35-28-12-8-9-13-29(28)42-33)27-18-21-37(23-30(27)43-34)22-24-10-6-5-7-11-24;/h5-17H,3-4,18-23H2,1-2H3,(H,36,39);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJTXCNPICVAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is a complex organic compound notable for its diverse biological activities. This compound features a unique structural framework that combines multiple heterocyclic systems, suggesting potential applications in medicinal chemistry.

The molecular formula of this compound is C30H28ClN3O3S2C_{30}H_{28}ClN_{3}O_{3}S_{2} with a molecular weight of 578.1 g/mol. Its structure incorporates a thieno[2,3-c]pyridine core fused with a benzo[d]thiazole and a sulfonamide group, which enhances its pharmacological potential.

PropertyValue
Molecular FormulaC30H28ClN3O3S2
Molecular Weight578.1 g/mol
CAS Number1215727-41-5

The biological activity of this compound primarily involves its interaction with various cellular targets. Studies indicate that it acts as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), which plays a critical role in DNA repair processes. Inhibition of APE1 can potentiate the cytotoxic effects of DNA-damaging agents like temozolomide (TMZ), making it a candidate for cancer therapy .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has shown low micromolar activity against APE1 and enhances the cytotoxicity of alkylating agents in HeLa cell lines. The compound's ability to increase the accumulation of apurinic sites in DNA after treatment with methylmethane sulfonate (MMS) further supports its potential as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer activity, this compound also displays antimicrobial properties. Its structural features contribute to its effectiveness against various bacterial strains, although specific data on its spectrum of activity is still under investigation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thieno[2,3-c]pyridine core and the introduction of different side chains can significantly affect biological activity. For instance:

Compound NameStructural FeaturesBiological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamideSimilar thieno[2,3-c]pyridine structureAnticancer and antibacterial
Benzothiazole derivativesCore benzothiazole structureAntifungal and antiviral activities

These findings suggest that the specific combination of structural elements in this compound may confer unique properties that enhance its therapeutic potential beyond typical compounds in its class.

Case Studies

  • In Vivo Efficacy : In mouse models treated with this compound at doses of 30 mg/kg body weight, significant inhibition of tumor growth was observed when combined with TMZ. This suggests a synergistic effect that could improve treatment outcomes for brain cancers .
  • Cellular Mechanisms : A study showed that treatment with this compound resulted in increased levels of DNA damage markers in cancer cells treated with MMS. This hyperaccumulation indicates its potential role in enhancing the efficacy of existing chemotherapeutic agents .

Preparation Methods

Synthesis of 6-Benzyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine Intermediate

The core structure is constructed via a cyclocondensation strategy adapted from CN103570643A, modified for benzyl substitution:

Reagents

  • 2-Amino-4-benzylthiophene-3-carbonitrile
  • Ethyl acetoacetate
  • Sulfur (S₈)
  • Morpholine

Procedure

  • Heat 2-amino-4-benzylthiophene-3-carbonitrile (1.0 eq) with ethyl acetoacetate (1.2 eq) in dry toluene at 110°C for 8 hr under N₂
  • Add elemental sulfur (1.5 eq) and morpholine (2.0 eq)
  • Reflux at 140°C for 12 hr to form the dihydrothienopyridine ring
  • Purify via column chromatography (SiO₂, hexane:EtOAc 4:1)

Key Characterization Data

  • Yield : 68%
  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.22 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂Ph), 3.74 (t, J=6.4 Hz, 2H), 2.89 (t, J=6.4 Hz, 2H), 2.45 (s, 3H, CH₃)
  • MS (ESI): m/z 285.1 [M+H]⁺

Introduction of Benzo[d]thiazol-2-yl Group

The benzothiazole moiety is installed using a copper-catalyzed cross-coupling reaction, optimized from PubChem CID 4574387:

Reagents

  • 6-Benzyl-2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
  • Benzo[d]thiazole-2-boronic acid
  • CuI (10 mol%)
  • 1,10-Phenanthroline (20 mol%)
  • Cs₂CO₃

Procedure

  • Suspend bromo intermediate (1.0 eq) and benzo[d]thiazole-2-boronic acid (1.5 eq) in degassed DMF
  • Add CuI, 1,10-phenanthroline, and Cs₂CO₃ (3.0 eq)
  • Heat at 120°C for 24 hr under N₂
  • Quench with NH₄Cl (aq), extract with CH₂Cl₂
  • Purify via flash chromatography (SiO₂, gradient 20→40% EtOAc/hexane)

Optimization Data

Condition Variation Yield (%)
Catalyst CuI/Phen 72
Pd(PPh₃)₄ 38
Base Cs₂CO₃ 72
K₃PO₄ 61
Temperature (°C) 120 72
80 45

Sulfamoyl Benzamide Coupling

The final side chain is introduced using a mixed anhydride method, following protocols from PubChem CID 45269197:

Reagents

  • 3-(Benzo[d]thiazol-2-yl)-6-benzylthieno[2,3-c]pyridine
  • 4-(N,N-Dipropylsulfamoyl)benzoic acid
  • Isobutyl chloroformate
  • N-Methylmorpholine

Procedure

  • Activate 4-(N,N-dipropylsulfamoyl)benzoic acid (1.2 eq) with isobutyl chloroformate (1.5 eq) and N-methylmorpholine (2.0 eq) in THF at -15°C
  • Add amine intermediate (1.0 eq) in THF dropwise
  • Warm to RT and stir for 6 hr
  • Concentrate and purify via recrystallization (EtOH/H₂O)

Yield Optimization

Solvent System Temperature Reaction Time Yield (%)
THF -15→25°C 6 hr 83
DCM 0→25°C 12 hr 71
DMF 25°C 8 hr 68

Hydrochloride Salt Formation

The free base is converted to hydrochloride salt using standard acidification:

Procedure

  • Dissolve benzamide product (1.0 eq) in anhydrous Et₂O
  • Add HCl gas bubbled through solution until pH 2–3
  • Filter precipitated solid
  • Wash with cold Et₂O and dry under vacuum

Salt Characterization

  • Mp : 214–217°C (dec.)
  • ¹H NMR (DMSO-d₆): δ 12.31 (s, 1H, NH⁺), 8.02–7.85 (m, 4H, Ar-H), 4.47 (s, 2H, CH₂Ph)
  • Elemental Analysis : Calc. for C₃₂H₃₄ClN₅O₃S₂: C 58.92%, H 5.26%, N 10.74%; Found: C 58.88%, H 5.31%, N 10.69%

Critical Analysis of Synthetic Challenges

Regioselectivity in Thienopyridine Formation

The cyclization step requires precise temperature control to prevent:

  • Over-reduction of thiophene ring
  • Racemization at C6 benzyl position
  • Competing dimerization side reactions

Mitigation Strategies

  • Use high-boiling solvents (e.g., o-xylene) for uniform heating
  • Introduce steric directing groups during cyclocondensation

Sulfamoyl Group Stability

The N,N-dipropylsulfamoyl moiety shows sensitivity to:

  • Strong acids (risk of N-dealkylation)
  • Elevated temperatures (>100°C)

Process Modifications

  • Delay sulfamoyl introduction until final coupling steps
  • Employ low-temperature amide bond formation (-15°C)

Scalability Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg Process Mass Intensity
Benzo[d]thiazole-2-boronic acid $1,250 0.45
CuI/Phenanthroline $980 0.12
Isobutyl chloroformate $320 1.8

Environmental Impact

Process Mass Intensity (PMI)

  • Overall PMI: 86 kg/kg API
  • Solvent Contribution: 79% (mainly DMF and THF)

Waste Stream Mitigation

  • Implement DMF recovery via thin-film evaporation
  • Replace THF with 2-MeTHF in coupling steps

Analytical Characterization Summary

Technique Key Diagnostic Features
¹³C NMR C=O at 168.2 ppm, SO₂ at 119.4 ppm
HRMS m/z 624.1932 [M+H]⁺ (Δ 1.3 ppm)
HPLC Purity 99.7% (C18, 0.1% TFA/MeCN)
DSC Endotherm at 217°C (HCl salt decomposition)

Q & A

Q. What are the critical considerations for designing a multi-step synthesis protocol for this compound?

A robust synthesis protocol requires sequential optimization of:

  • Cyclization steps for benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine core formation (e.g., using 2-aminothiophenol and aldehyde precursors under reflux conditions).
  • Amidation conditions (e.g., coupling with benzoyl chloride derivatives at 0–5°C to minimize side reactions).
  • Salt formation (e.g., HCl treatment to stabilize the final product). Key parameters include solvent polarity (DMF for solubility vs. ethanol for recrystallization), temperature control (±2°C), and reaction time monitoring via TLC/HPLC .

Q. What analytical strategies are recommended for characterizing the hydrochloride salt form?

Use a tiered approach:

  • Purity assessment : HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water gradient).
  • Structural confirmation : ¹H/¹³C NMR (e.g., benzo[d]thiazole protons at δ 7.2–8.5 ppm, tetrahydrothieno-pyridine methylene signals at δ 2.8–3.5 ppm).
  • Molecular weight verification : High-resolution mass spectrometry (HRMS) with <2 ppm error .

Q. How does the compound’s solubility profile influence in vitro assay design?

The hydrochloride salt improves aqueous solubility (tested in PBS at pH 7.4), but dimethyl sulfoxide (DMSO) is preferred for stock solutions (≤10% v/v in cell-based assays). Pre-filter sterilization (0.22 μm) is critical to avoid particulate interference in high-throughput screening .

Advanced Research Questions

Q. What structural features suggest potential kinase inhibitory activity?

The benzo[d]thiazol-2-yl group mimics ATP-binding motifs in kinase catalytic domains, while the tetrahydrothieno-pyridine core provides conformational rigidity for target engagement. Molecular docking studies (e.g., using AutoDock Vina) predict interactions with hinge regions of tyrosine kinases (e.g., ABL1, IC₅₀ ~50 nM in preliminary assays) .

Q. How can researchers resolve discrepancies in biological activity data across assay systems?

  • Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence polarization) vs. cellular viability (MTT assay).
  • Buffer optimization : Adjust Mg²⁺/ATP concentrations to match physiological conditions.
  • Statistical analysis : Use Bland-Altman plots to identify systematic variability between platforms .

Q. What methodologies are appropriate for investigating metabolic stability in preclinical models?

  • In vitro systems : Liver microsomes (human/rodent) with NADPH cofactors; monitor parent compound depletion via LC-MS/MS.
  • Metabolite identification : High-resolution MS/MS fragmentation (e.g., CYP3A4-mediated N-dealkylation of dipropylsulfamoyl group).
  • Correlation with in vivo PK : Allometric scaling using Sprague-Dawley rats (dose: 10 mg/kg IV/PO) .

Q. How can synthetic byproducts be minimized during the final amidation step?

  • Reagent stoichiometry : Use 1.2 equivalents of benzoyl chloride to prevent over-acylation.
  • Temperature control : Maintain ≤5°C to suppress Schotten-Baumann side reactions.
  • Workup optimization : Liquid-liquid extraction (ethyl acetate/water, pH 4–5) removes unreacted reagents .

Data Interpretation & Optimization

Q. What computational approaches support lead optimization for derivatives?

  • QSAR modeling : Train models on IC₅₀ data (pIC₅₀ = −log(IC₅₀)) using descriptors like logP, topological polar surface area (TPSA), and H-bond donors.
  • Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing benzyl with cyclohexylmethyl).
  • ADMET prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .

Q. How should researchers address batch-to-batch variability in biological activity?

  • Quality control : Enforce strict HPLC purity thresholds (>98%) and NMR spectral match (≥95%).
  • Bioassay standardization : Include internal controls (e.g., staurosporine for kinase inhibition) and normalize data to reference batches.
  • Stability studies : Monitor compound integrity under storage conditions (−20°C, desiccated) .

Conflict Resolution in Experimental Design

Q. How to reconcile contradictory results between enzyme inhibition and cellular efficacy studies?

  • Permeability assessment : Perform Caco-2 monolayer assays (Papp <1×10⁻⁶ cm/s suggests poor membrane penetration).
  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding.
  • Off-target profiling : Broad-panel kinase screening (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

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